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Abstract
PF-07293893 is a novel, orally bioavailable small molecule that acts as a selective activator of

the γ3 isoform of AMP-activated protein kinase (AMPK). Developed by Pfizer, it was

investigated as a potential therapeutic agent for heart failure with preserved ejection fraction

(HFpEF), a condition characterized by diastolic dysfunction and exercise intolerance. The

discovery of PF-07293893 originated from a fragment-based screening campaign, followed by

extensive medicinal chemistry optimization to enhance its pharmacokinetic and

pharmacodynamic properties. Despite promising preclinical evidence, the clinical development

of PF-07293893 was discontinued during Phase 1 trials. This guide provides a comprehensive

overview of the discovery, preclinical development, and clinical evaluation of PF-07293893,

based on publicly available information.

Introduction: Targeting Cellular Energy
Homeostasis in Heart Failure
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with a

growing prevalence and limited therapeutic options. A key pathophysiological feature of HFpEF

is impaired cardiac energetics and skeletal muscle dysfunction, leading to exercise intolerance.

AMP-activated protein kinase (AMPK) is a critical sensor and regulator of cellular energy
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homeostasis.[1][2] Activation of AMPK can promote glucose uptake, fatty acid oxidation, and

mitochondrial biogenesis, processes that are often dysregulated in heart failure.[1][3]

The AMPK holoenzyme is a heterotrimer composed of a catalytic α subunit and regulatory β

and γ subunits. The γ subunits contain binding sites for AMP and ATP and exist in three

isoforms (γ1, γ2, and γ3). The γ3 isoform is predominantly expressed in skeletal muscle,

making it an attractive therapeutic target to improve muscle function and exercise capacity in

patients with HFpEF without directly affecting cardiac tissue.[3] PF-07293893 was designed as

a selective activator of the AMPKγ3 isoform.[3]

Discovery and Preclinical Development
The discovery of PF-07293893 began with a fragment screening campaign to identify small

molecules that could activate the AMPK enzyme.[1][2] This approach led to the identification of

initial lead matter. However, these early compounds suffered from poor absorption, distribution,

metabolism, and excretion (ADME) properties, which limited their in vivo investigation.[1][2]

A significant medicinal chemistry effort was undertaken to address these ADME issues and

improve the potency and selectivity of the lead compounds.[1][2] This involved a complete

structural overhaul of the initial hits, utilizing structure-based drug design and strategies such

as conformational constraint.[1][2] These efforts ultimately led to the identification of PF-
07293893 as a clinical candidate with promising in vivo activity.[1][2]

Preclinical Pharmacology
While specific quantitative preclinical data for PF-07293893 (e.g., IC50, EC50, selectivity

profiles) are not publicly available, the compound was characterized as a selective activator of

the AMPKγ3 subunit.[3] Preclinical studies demonstrated favorable selectivity and promising in

vivo efficacy, which supported its advancement into clinical trials.[4]

Experimental Protocols:

Detailed protocols for the specific in vitro and in vivo preclinical studies of PF-07293893 have

not been publicly disclosed. However, standard assays for evaluating AMPK activators would

have likely been employed.
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In Vitro Kinase Assay: To determine the potency and selectivity of PF-07293893, a

biochemical assay using recombinant AMPK isoforms would be necessary. A common

method is a luminescence-based assay that measures the amount of ADP produced from a

kinase reaction.

Illustrative Protocol: An ADP-Glo™ Kinase Assay could be used. The assay involves a

kinase reaction with recombinant AMPK enzyme (e.g., α2β2γ3), a substrate peptide (like

the SAMS peptide), and ATP. After the kinase reaction, the remaining ATP is depleted, and

the generated ADP is converted to ATP, which is then detected via a luciferase-based

reaction. The luminescent signal is proportional to the kinase activity. To determine

selectivity, the assay would be run with different AMPK isoforms (containing γ1, γ2) and a

panel of other kinases.

Cell-Based Assays: To confirm target engagement and downstream effects in a cellular

context, assays in cell lines expressing the AMPKγ3 isoform would be performed.

Illustrative Protocol: A glucose uptake assay in C2C12 myotubes, a mouse muscle cell

line, could be utilized.[5] Differentiated myotubes would be treated with varying

concentrations of PF-07293893. Subsequently, the uptake of a fluorescently labeled

glucose analog (e.g., 2-NBDG) would be measured to assess the effect on glucose

transport.

In Vivo Efficacy Studies: To evaluate the therapeutic potential of PF-07293893, studies in

animal models of HFpEF would be required. These models often involve inducing metabolic

dysfunction and hypertension in rodents.[6][7][8][9][10]

Illustrative Animal Model: A model combining a high-fat diet to induce metabolic syndrome

with chronic angiotensin II infusion to induce hypertension in mice could be used to mimic

key features of HFpEF. Efficacy would be assessed by measuring parameters such as

exercise capacity (e.g., treadmill running time), cardiac function (e.g., echocardiography to

measure diastolic function), and skeletal muscle biomarkers.

Preclinical Data Summary
Due to the discontinuation of the development of PF-07293893, detailed quantitative preclinical

data have not been published. The following table summarizes the type of data that would have
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been generated.

Parameter Description Expected Data Type

In Vitro Potency

Concentration of PF-07293893

required to achieve 50% of the

maximal activation of AMPKγ3

(EC50).

Molar concentration (e.g., nM,

µM)

In Vitro Selectivity

Potency against other AMPK

isoforms (γ1, γ2) and a panel

of other kinases to assess off-

target effects.

Fold-selectivity values

Cellular Activity

Measurement of downstream

effects of AMPK activation in

cells, such as increased

glucose uptake.

Fold-change vs. control

In Vivo Efficacy

Improvement in exercise

capacity, cardiac function, and

relevant biomarkers in animal

models of HFpEF.

% improvement vs. vehicle

Pharmacokinetics

Absorption, distribution,

metabolism, and excretion

(ADME) properties in

preclinical species (e.g., rat,

dog).

T1/2, Cmax, AUC, etc.

Safety Pharmacology

Evaluation of potential adverse

effects on major organ

systems (e.g., cardiovascular,

respiratory, CNS).

Safety margins

Clinical Development
PF-07293893 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in healthy volunteers.[11] However, Pfizer discontinued the development of
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PF-07293893 on April 29, 2025.[3]

Phase 1 Clinical Trials
Several Phase 1 studies were initiated for PF-07293893.

Clinical Trial Identifier Title Status

C5171001

A Phase 1, Randomized,

Double-Blind, Sponsor-Open,

Placebo-Controlled, 4-Period,

Crossover, First-in-Human

Study to Evaluate the Safety,

Tolerability, and

Pharmacokinetics of Single

Ascending Oral Doses of PF-

07293893 Administered to

Healthy Adult Participants

Completed

NCT06177457

A Phase 1, Multi-part

Randomized, Double-Blind,

Sponsor-Open, Placebo

Controlled Study to Evaluate

the Safety, Tolerability, and

Pharmacokinetics of Multiple

Ascending Oral Doses of PF-

07293893 in Healthy Adult

Participants

Completed

NCT06413693

A Phase 1, Randomized,

Double-Blind (Sponsor-Open)

Placebo-Controlled Study to

Evaluate the Effect of PF-

07293893 on Skeletal Muscle

Biomarkers in Healthy Adult

Participants

Completed

Clinical Study Design and Protocols
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C5171001 Study Protocol:

This was a first-in-human, single ascending dose study in healthy adult participants.[12]

Objectives: The primary objective was to assess the safety and tolerability of single oral

doses of PF-07293893. A secondary objective was to characterize the pharmacokinetic

profile.

Design: The study was a randomized, double-blind, placebo-controlled, 4-period crossover

design. Participants were assigned to receive up to four different dose levels of PF-
07293893 and up to two doses of placebo.

Key Assessments: Safety was monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms (ECGs). Blood samples were collected

at multiple time points to determine the pharmacokinetic parameters of PF-07293893.

NCT06177457 Study Protocol:

This was a multiple ascending dose study in healthy adult participants.[13]

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of

PF-07293893. The study also aimed to assess the effect of PF-07293893 on muscle

glycogen levels and its potential for drug-drug interactions.

Design: A multi-part, randomized, double-blind, placebo-controlled study. Participants

received multiple doses of PF-07293893 or placebo over 14 days.

Key Assessments: Safety and pharmacokinetic assessments were similar to the single-dose

study. Additionally, this study included assessments of muscle glycogen and the

pharmacokinetics of a probe substrate (midazolam) to evaluate potential effects on drug

metabolism.

NCT06413693 Study Protocol:

This study focused on the pharmacodynamic effects of PF-07293893 in skeletal muscle.[14]
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Objective: To understand how PF-07293893 affects muscle biomarkers related to exercise

capacity.

Design: A randomized, double-blind, placebo-controlled study in healthy adult participants.

Key Assessments: The primary focus was on measuring changes in skeletal muscle

biomarkers.

Clinical Trial Results
Quantitative results from these Phase 1 studies have not been made publicly available. A plain

language summary of the C5171001 study indicated that there were no meaningful changes in

laboratory test results, vital signs, or ECGs.[12] The discontinuation of the program suggests

that the overall findings from the Phase 1 studies did not support further development, though

the specific reasons have not been disclosed.

Clinical Data Summary

Parameter Description Data Availability

Safety and Tolerability

Incidence and severity of

adverse events, changes in

laboratory parameters, vital

signs, and ECGs.

Qualitative summary available

for C5171001

Pharmacokinetics (PK)

PK parameters (e.g., Cmax,

Tmax, AUC, t1/2) after single

and multiple doses.

Not available

Pharmacodynamics (PD)

Measurement of target

engagement and downstream

effects, such as changes in

skeletal muscle biomarkers.

Not available

Mechanism of Action and Signaling Pathway
PF-07293893 is a selective activator of the AMPKγ3 isoform. Activation of AMPK in skeletal

muscle is expected to have several beneficial effects in the context of HFpEF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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